![molecular formula C15H13BrN2O B2915418 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 477889-62-6](/img/structure/B2915418.png)
3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on imidazo[1,2-a]pyridine derivatives, including compounds similar to 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, has focused on understanding their crystal structure and molecular interactions. For instance, a study by Dhanalakshmi et al. (2018) examined the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insights into their molecular conformation and potential applications in material science and molecular engineering (Dhanalakshmi et al., 2018).
Synthesis and Rearrangements
The synthesis of imidazo[1,2-a]pyridine derivatives and their rearrangement to form other heterocyclic compounds is another area of focus. A study by Khalafy et al. (2002) discussed the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles (Khalafy et al., 2002).
Applications in Cancer Research
Imidazo[1,2-a]pyridine derivatives have also been explored for their potential in cancer research. Almeida et al. (2018) designed and synthesized a series of selenylated imidazo[1,2-a]pyridines, which showed promising activity against breast cancer cells. This study highlighted the potential of these compounds as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).
Synthesis and Antitumor Activity
Research by Murali et al. (2017) involved the synthesis of hetero annulated isoxazolo-, pyrido-, and pyrimido carbazoles, including a compound with a 3-bromo-4-methoxyphenyl group. These compounds displayed significant in vitro antitumor activity, indicating their potential use as therapeutic drugs against cancer (Murali et al., 2017).
Synthesis in Ionic Liquids
Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, offering an efficient and environmentally friendly approach. Shaabani et al. (2006) demonstrated this method, which simplifies the reaction workup and allows for the reuse of the ionic liquid (Shaabani et al., 2006).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such as enzymes involved in the suzuki–miyaura cross-coupling reaction .
Mode of Action
Based on its structural similarity to other compounds, it may participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in the synthesis of various bioactive compounds .
Pharmacokinetics
A compound with a similar structure, 2-(3-bromo-4-methoxyphenyl)pyridine, is reported to have high gi absorption and is bbb permeant .
Result of Action
Compounds participating in the suzuki–miyaura cross-coupling reaction are known to form new carbon-carbon bonds, which can lead to the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which this compound may participate in, requires specific reaction conditions, including a metal catalyst and organoboron reagents .
Propriétés
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRIJMCGUJUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.